molecular formula C9H13N3O2S B14006262 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid CAS No. 20865-45-6

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

Katalognummer: B14006262
CAS-Nummer: 20865-45-6
Molekulargewicht: 227.29 g/mol
InChI-Schlüssel: IHQKGBYDRPRPHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the sulfanylidene group to a thiol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the amino or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Alkyl halides, base catalysts, and solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Wirkmechanismus

The mechanism of action of 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways and molecular targets depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-5-butyl-2-thioxo-1H-pyrimidine-6-carboxylic acid
  • 4-amino-5-butyl-2-oxo-1H-pyrimidine-6-carboxylic acid
  • 4-amino-5-butyl-2-methylthio-1H-pyrimidine-6-carboxylic acid

Uniqueness

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is unique due to its specific sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

20865-45-6

Molekularformel

C9H13N3O2S

Molekulargewicht

227.29 g/mol

IUPAC-Name

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O2S/c1-2-3-4-5-6(8(13)14)11-9(15)12-7(5)10/h2-4H2,1H3,(H,13,14)(H3,10,11,12,15)

InChI-Schlüssel

IHQKGBYDRPRPHV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(NC(=S)N=C1N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.